Cas no 147006-04-0 (Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)-)

Technical Introduction: Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- is a heterocyclic compound featuring a fused thienopyrimidine core with reactive chloro and chloromethyl substituents. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized heterocycles. The chloromethyl group offers a reactive site for further derivatization, enabling the introduction of diverse alkyl or aryl moieties. Its stability under standard handling conditions and compatibility with common synthetic protocols enhance its utility in medicinal chemistry and materials science. The compound’s well-defined reactivity profile facilitates precise modifications, making it valuable for targeted applications in drug discovery and agrochemical research.
Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- structure
147006-04-0 structure
Product name:Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)-
CAS No:147006-04-0
MF:C7H4Cl2N2S
MW:219.091057777405
MDL:MFCD09991810
CID:1318189
PubChem ID:20094087

Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)-
    • 4-chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
    • AKOS011457315
    • SEMYRGBWYGGIPZ-UHFFFAOYSA-N
    • 147006-04-0
    • SCHEMBL9263406
    • MDL: MFCD09991810
    • Inchi: InChI=1S/C7H4Cl2N2S/c8-3-5-10-6(9)4-1-2-12-7(4)11-5/h1-2H,3H2
    • InChI Key: SEMYRGBWYGGIPZ-UHFFFAOYSA-N
    • SMILES: C1=CSC2=C1C(=NC(=N2)CCl)Cl

Computed Properties

  • Exact Mass: 217.94742
  • Monoisotopic Mass: 217.9472247g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 25.78

Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
084394-1g
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine, 95%
147006-04-0 95%
1g
$360.00 2023-09-06
Chemenu
CM287130-5g
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
147006-04-0 97%
5g
$631 2021-08-18
Chemenu
CM287130-1g
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
147006-04-0 97%
1g
$*** 2023-03-30
Chemenu
CM287130-5g
4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine
147006-04-0 97%
5g
$*** 2023-03-30

Additional information on Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)-

Comprehensive Analysis of Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- (CAS No. 147006-04-0)

The compound Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- (CAS No. 147006-04-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining a thieno[2,3-d]pyrimidine core with reactive chloromethyl and chloro substituents, makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and advanced materials.

One of the most frequently searched questions about this compound revolves around its synthetic routes and reactivity. The presence of two chlorine atoms in the molecule offers multiple sites for nucleophilic substitution, enabling the creation of diverse derivatives. This property aligns with the growing demand for customizable heterocyclic compounds in medicinal chemistry, where thieno[2,3-d]pyrimidine scaffolds are increasingly explored for their bioactivity.

In recent years, the scientific community has shown heightened interest in sustainable synthesis methods for such intermediates. Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- can be synthesized via eco-friendly catalytic processes, addressing the industry's shift toward green chemistry. This trend responds to user queries about environmentally benign production of specialized chemicals, a topic dominating academic and industrial discussions.

The compound's structural analogs frequently appear in patent literature as kinase inhibitors or antimicrobial agents, linking to trending searches about targeted therapies. Its chloromethyl group allows for further functionalization, making it valuable for developing prodrugs or bioconjugates—a hot topic in precision medicine forums. Computational chemists also study its molecular docking potential, reflecting the intersection of AI and drug design.

From a materials science perspective, the π-conjugated system of the thieno[2,3-d]pyrimidine ring contributes to interesting electronic properties. This ties into searches about organic semiconductors and optoelectronic materials, particularly for flexible electronics—a sector experiencing exponential growth. The compound's derivatization potential enables tuning of HOMO-LUMO gaps, a key parameter in designing light-emitting diodes (OLEDs).

Analytical characterization of CAS No. 147006-04-0 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry—techniques commonly queried by quality control specialists. The compound's stability under various conditions is another frequent search topic, especially among researchers optimizing storage protocols for sensitive intermediates.

In regulatory contexts, proper handling procedures for halogenated compounds like this one generate substantial online discussions. While not classified as hazardous under standard protocols, its chlorinated structure warrants attention to industrial hygiene practices—a concern reflected in workplace safety forums.

The commercial availability of Thieno[2,3-d]pyrimidine, 4-chloro-2-(chloromethyl)- through specialty chemical suppliers meets demand from small-scale researchers and bulk manufacturers alike. Procurement-related searches often focus on technical specifications, batch variability, and scalability—critical factors for reproducibility in multi-step syntheses.

Emerging studies explore its incorporation into metal-organic frameworks (MOFs) and covalent organic polymers (COPs), connecting to nanotechnology trends. The compound's ability to act as a ligand precursor or cross-linker positions it as a building block for advanced functional materials—an area generating substantial academic interest.

As research continues, the intersection of computational prediction and experimental validation for thieno[2,3-d]pyrimidine derivatives remains a dynamic field. This CAS No. 147006-04-0 compound exemplifies how specialized intermediates bridge fundamental chemistry and applied sciences, answering contemporary questions across multiple disciplines.

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